molecular formula C9H7BrCl2O2 B14028061 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane

Cat. No.: B14028061
M. Wt: 297.96 g/mol
InChI Key: WDOPZOISEAGLKN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4,5-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biological molecules. The dioxolane ring may also play a role in its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone
  • (2-Bromo-4,5-dichlorophenyl)hydrazine
  • N-(2-Bromo-4,5-dichlorophenyl)acetamide

Uniqueness

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine, chlorine, and dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

2-(2-bromo-4,5-dichlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7BrCl2O2/c10-6-4-8(12)7(11)3-5(6)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI Key

WDOPZOISEAGLKN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Br)Cl)Cl

Origin of Product

United States

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